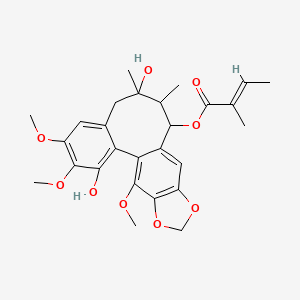![molecular formula C11H22N2 B13301862 1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane](/img/structure/B13301862.png)
1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propan-2-yl)-1,8-diazaspiro[45]decane is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a diazaspirodecane and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of unactivated yne-en-ynes reacting with substituted aryl halides in the presence of palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) to afford the desired spirocyclic structure . This reaction is highly regioselective and involves the formation of multiple carbon-carbon bonds in a single step.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is used in the study of biological pathways and as a potential ligand for receptor studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of neurology.
Mechanism of Action
The mechanism of action of 1-(Propan-2-yl)-1,8-diazaspiro[4.5]decane involves its interaction with specific molecular targets. For instance, derivatives of similar spirocyclic compounds have been identified as selective agonists for delta opioid receptors, indicating potential pathways for analgesic effects . The compound may also inhibit specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Known for its selective agonist activity at delta opioid receptors.
2,8-Diazaspiro[4.5]decan-1-one: Identified as a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1), showing potential in treating inflammatory diseases.
Uniqueness: 1-(Propan-2-yl)-1,8-diazaspiro[45]decane is unique due to its specific spirocyclic structure and the presence of the propan-2-yl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
1-propan-2-yl-1,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C11H22N2/c1-10(2)13-9-3-4-11(13)5-7-12-8-6-11/h10,12H,3-9H2,1-2H3 |
InChI Key |
HJLGMBHMYSUDHG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCC12CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


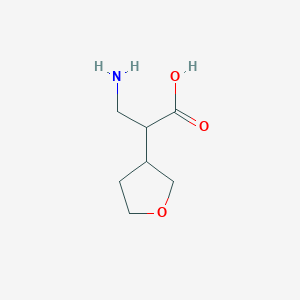
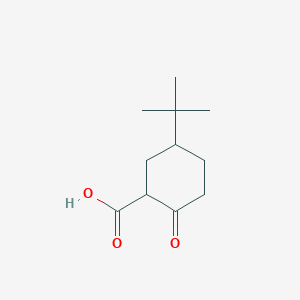
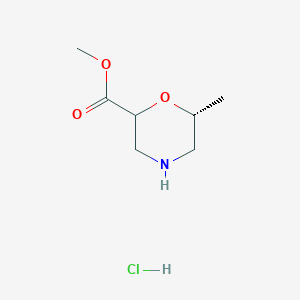
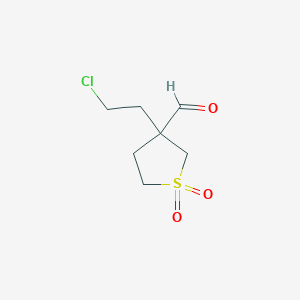
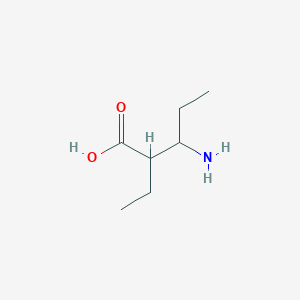

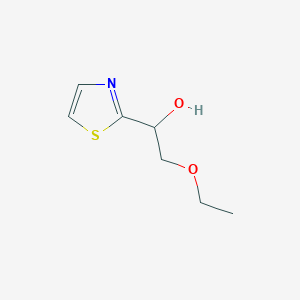
![N-[1-(Aminomethyl)-2-methylcyclohexyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13301818.png)
![3-Fluoro-2-[methyl(prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B13301827.png)

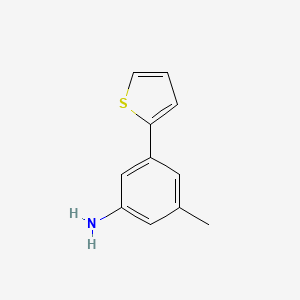
![1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13301838.png)
